5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine
Description
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is a pyridine derivative featuring a methoxy group at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position. The pyrrolidine ring introduces stereochemical complexity, while the ether linkage (pyrrolidin-3-yloxy) and methoxy group influence electronic and steric properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methoxy-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-2-3-10(12-7-8)14-9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3 |
InChI Key |
GJLRCGDBZHWQQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the pyridine ring.
Scientific Research Applications
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidin-3-yloxy groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
Lipophilicity :
- The target compound’s methoxy group enhances polarity compared to ethyl-substituted analogues (e.g., 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine), which increases logP by ~0.5–1.0 units .
- Piperidine-containing analogues (e.g., 5-Methoxy-2-(piperidin-1-yl)pyridine) exhibit higher logD values due to the larger hydrophobic ring .
Solubility :
- Hydrochloride salts (e.g., this compound HCl) show significantly improved aqueous solubility (>10 mg/mL) compared to free bases (<1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
